N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide
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Overview
Description
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide is a synthetic compound that features an indole moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide typically involves the reaction of 2-(1-methyl-1H-indol-3-yl)ethanol with oxalyl chloride to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The oxalamide moiety can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
- N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide
Uniqueness
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide is unique due to its specific substitution pattern on the indole ring and the presence of both hydroxyl and oxalamide functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N'-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-15-13(19)14(20)16-7-12(18)10-8-17(2)11-6-4-3-5-9(10)11/h3-6,8,12,18H,7H2,1-2H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVVNDXBMDEPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CN(C2=CC=CC=C21)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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